Cas no 497083-24-6 (3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid)

3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-((4-BENZYLPIPERAZINYL)CARBONYL)PYRIDINE-2-CARBOXYLIC ACID
- 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 3-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-
-
- MDL: MFCD01859624
- インチ: InChI=1S/C18H19N3O3/c22-17(15-7-4-8-19-16(15)18(23)24)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,23,24)
- InChIKey: VZZVLHOCWLSPGM-UHFFFAOYSA-N
- ほほえんだ: c1ccc(cc1)CN2CCN(CC2)C(=O)c3cccnc3C(=O)O
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 544.8±50.0 °C at 760 mmHg
- フラッシュポイント: 283.3±30.1 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916553-1g |
3-(4-Benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid |
497083-24-6 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
abcr | AB163232-2 g |
3-((4-Benzylpiperazinyl)carbonyl)pyridine-2-carboxylic acid |
497083-24-6 | 2 g |
€272.50 | 2023-07-20 | ||
Key Organics Ltd | MS-8020-0.5G |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid |
497083-24-6 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
abcr | AB163232-10g |
3-((4-Benzylpiperazinyl)carbonyl)pyridine-2-carboxylic acid; . |
497083-24-6 | 10g |
€482.50 | 2025-02-18 | ||
abcr | AB163232-5g |
3-((4-Benzylpiperazinyl)carbonyl)pyridine-2-carboxylic acid; . |
497083-24-6 | 5g |
€377.50 | 2025-02-18 | ||
abcr | AB163232-1g |
3-((4-Benzylpiperazinyl)carbonyl)pyridine-2-carboxylic acid; . |
497083-24-6 | 1g |
€211.20 | 2025-02-18 | ||
abcr | AB163232-2g |
3-((4-Benzylpiperazinyl)carbonyl)pyridine-2-carboxylic acid; . |
497083-24-6 | 2g |
€272.50 | 2025-02-18 | ||
A2B Chem LLC | AI86450-10mg |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid |
497083-24-6 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI86450-5mg |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid |
497083-24-6 | >90% | 5mg |
$214.00 | 2024-04-19 | |
Key Organics Ltd | MS-8020-1MG |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid |
497083-24-6 | >90% | 1mg |
£37.00 | 2023-09-08 |
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-(4-Benzylpiperazine-1-carbonyl)pyridine-2-carboxylic Acid (CAS: 497083-24-6)
In recent years, the compound 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid (CAS: 497083-24-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications associated with this compound.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid. Researchers have employed advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations to investigate its binding affinity and interactions with biological targets. These efforts have revealed that the compound exhibits high selectivity for specific enzyme systems, making it a candidate for further drug development.
One of the key findings from recent research is the compound's potential as an inhibitor of certain kinases involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to modulate cytokine production and reduce inflammatory responses, suggesting its utility in treating autoimmune diseases. Additionally, preliminary data indicate that 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid may possess neuroprotective properties, opening new avenues for research in neurodegenerative disorders.
Another area of interest is the compound's role in cancer therapy. Recent investigations have explored its efficacy in targeting tumor-specific signaling pathways. For instance, studies have shown that the compound can induce apoptosis in certain cancer cell lines while sparing healthy cells, highlighting its potential as a targeted therapeutic agent. Further research is underway to optimize its pharmacokinetic properties and enhance its bioavailability.
Despite these promising findings, challenges remain in the development of 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid as a viable drug candidate. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, the latest research on 3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid (CAS: 497083-24-6) underscores its potential as a versatile therapeutic agent with applications in inflammation, neurodegeneration, and oncology. Continued exploration of its mechanisms and optimization of its properties will be critical in realizing its full therapeutic potential. This compound represents a promising avenue for future drug discovery and development in the chemical biology and pharmaceutical sectors.
497083-24-6 (3-(4-benzylpiperazine-1-carbonyl)pyridine-2-carboxylic acid) 関連製品
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 2060058-40-2(4-(3-Fluorophenyl)oxane)
- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 1342459-69-1(5-chloro-8-methoxyquinolin-2-amine)
